Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate
Overview
Description
CU-76 is an inhibitor of cyclic GMP-AMP synthase (cGAS; IC50 = 0.24 µM). It reduces DNA-, but not Sendai virus-, induced dimerization of IFN regulatory factor 3 (IRF3; ) in THP-1 cells, indicating selectivity for the cGAS DNA sensing pathway over the RIG-I-MAVS RNA sensing pathway. CU-76 decreases IFN-stimulatory DNA-induced production of IFN-β in THP-1 cells when used at concentrations of 10, 30, and 100 µM.
Scientific Research Applications
PET Tracer Synthesis
Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate has been utilized in the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives. These derivatives are potential PET tracers for imaging of p38α mitogen-activated protein kinase, a significant target in medical imaging and diagnostics (Wang, Gao, & Zheng, 2014).
Photosynthetic Electron Transport Inhibition
This compound's derivatives have shown inhibitory effects on photosynthetic electron transport (PET) in plant thylakoids. This research is valuable for understanding the impact of such compounds on photosynthesis and their potential use as herbicides (Fujimori et al., 2005).
Polymer Synthesis
New polymers have been synthesized from isopropenyl-1,3,5-triazines, which include derivatives of the this compound. These polymers have applications in materials science due to their specific physical properties like glass transition temperatures and crystallinity (Kunisada et al., 1991).
Triazine-Based Condensing Agents
Derivatives of this compound are used in the development of efficient condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). These agents are essential in organic synthesis, especially in the formation of amides and esters (Kunishima et al., 1999).
Herbicide Co-crystal Formation
The compound and its derivatives have been studied in the context of forming co-crystals with herbicides like triflusulfuron-methyl. Understanding these co-crystals aids in improving herbicide design and environmental impact assessments (Mereiter, 2011).
Properties
IUPAC Name |
methyl 4-amino-6-(3,5-difluoro-4-iodoanilino)-1,3,5-triazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2IN5O2/c1-21-9(20)8-17-10(15)19-11(18-8)16-4-2-5(12)7(14)6(13)3-4/h2-3H,1H3,(H3,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATILFYUDSRBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC(=N1)NC2=CC(=C(C(=C2)F)I)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2IN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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